4-bromo-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
4-bromo-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN5O3S/c1-22-14-18-11(7-16-12(21)10-6-9(15)8-24-10)17-13(19-14)20-2-4-23-5-3-20/h6,8H,2-5,7H2,1H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYTVLHHCSDVSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC(=CS3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura cross-coupling reactions. This reaction involves the formation of a new carbon-carbon bond, which could potentially alter the structure and function of the target molecule.
Biochemical Pathways
The compound may be involved in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalysed carbon–carbon bond forming reaction. This reaction involves two key steps: oxidative addition and transmetalation. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.
Biological Activity
The compound 4-bromo-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide , identified by its CAS number 2034353-63-2, is a member of the 1,3,5-triazine derivatives. This class of compounds is recognized for its diverse biological activities, which include antimicrobial, anticancer, and antiviral effects. The unique structural characteristics of this compound facilitate its interaction with various biological targets, making it a significant subject in medicinal chemistry.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 414.28 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 2034353-63-2 |
| Molecular Formula | C₁₄H₁₆BrN₅O₃S |
| Molecular Weight | 414.28 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The mechanism may involve:
- Enzyme Inhibition : The compound may bind to and inhibit the activity of enzymes critical for cellular processes.
- Receptor Modulation : It can interact with cellular receptors, thereby modulating signaling pathways that affect cell proliferation and survival.
- DNA Interaction : The compound may bind to DNA, influencing gene expression and potentially leading to apoptosis in cancer cells.
Anticancer Activity
Research indicates that derivatives of triazine compounds exhibit significant anticancer properties. For instance:
- Case Study : A study evaluating various triazine derivatives found that similar structures exhibited IC50 values ranging from to against different cancer cell lines including A-431 and HT29 . The presence of electron-donating groups like methoxy enhances cytotoxicity.
Antimicrobial Activity
The antimicrobial potential of triazine derivatives has been documented extensively:
- Research Findings : Compounds structurally related to 4-bromo-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene have shown activity against various bacterial strains. For example, studies report minimum inhibitory concentrations (MIC) in the range of .
The synthesis typically involves:
- Bromination reactions.
- Formation of thiophene derivatives through nucleophilic substitutions.
Conditions : Common solvents used include dioxane or tetrahydrofuran with bases like sodium carbonate to facilitate reactions.
Summary of Biological Activities
Scientific Research Applications
Anticancer Properties
Research indicates that 4-bromo-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide exhibits potent anticancer activities. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, similar triazine derivatives have demonstrated efficacy against breast cancer cells by targeting the PI3K/Akt signaling pathway, which is crucial in tumor growth and survival .
Case Study:
In a study examining triazine derivatives, compounds with structural similarities to this compound showed IC50 values ranging from 10 to 30 µM against various cancer cell lines . These findings suggest that this compound may also possess comparable or enhanced anticancer activity.
Antimicrobial Activity
The compound also demonstrates significant antimicrobial properties. Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics. The presence of the triazine moiety is believed to enhance its interaction with microbial targets .
Case Study:
Research on thiazole and triazine derivatives has shown promising results against resistant strains of bacteria. For example, a related compound exhibited an MIC (Minimum Inhibitory Concentration) of 0.09 µg/mL against Mycobacterium tuberculosis . This suggests that the structural features of this compound may confer similar antimicrobial efficacy.
Antiviral Potential
Emerging studies indicate that compounds within the triazine class may possess antiviral properties as well. The mechanism often involves interference with viral replication processes or inhibition of viral enzymes .
Case Study:
A recent investigation into N-Heterocycles revealed that certain derivatives could effectively inhibit viral replication at low concentrations (EC50 values in the micromolar range). The structural characteristics of these compounds are believed to play a critical role in their antiviral activity .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications to the triazine and thiophene rings can significantly impact biological activity. For instance:
- Substituent Variations: The presence of electron-donating or withdrawing groups can enhance or diminish activity.
- Linker Length: The distance between functional groups can affect binding affinity to biological targets.
- Steric Factors: Bulky groups may hinder interaction with target sites.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiophene-Bromine Position
The bromine atom on the thiophene ring undergoes Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination under palladium catalysis.
Example : Reaction with phenylboronic acid yields N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-phenylthiophene-2-carboxamide (ED₅₀ = 18.4 mg/kg in anticonvulsant assays) .
Functionalization of the Carboxamide Group
The carboxamide moiety participates in condensation and nucleophilic acyl substitution .
SAR Insight : Electron-withdrawing substituents on the phenyl ring of Schiff bases enhance cytotoxicity by 30–40% .
Modifications of the Triazine Ring
The 1,3,5-triazine core undergoes substitution reactions at the 2- and 4-positions, influenced by the morpholino and methoxy groups.
Notable Analogue : Replacement of the morpholino group with piperazine increases GPR84 antagonism by 2-fold (EC₅₀ = 0.8 nM) .
Microwave-Assisted Reactions
Microwave irradiation enhances reaction efficiency for amide bond formation and cycloadditions .
Solvent-Dependent Reactivity
Polar aprotic solvents (e.g., DMF, THF) optimize nucleophilic substitutions, while non-polar solvents (toluene) favor coupling reactions.
| Solvent | Reaction Efficiency | Byproduct Formation |
|---|---|---|
| DMF | 85–90% | <5% |
| Toluene | 70–75% | 10–15% |
Optimized Protocol : Use anhydrous THF with molecular sieves for Suzuki couplings to minimize hydrolysis .
Key Research Findings
- Anticancer Activity : Chlorine-substituted derivatives (e.g., 9 ) show enhanced cytotoxicity (IC₅₀ = 1.61 µg/mL) due to improved DNA intercalation .
- Enzyme Inhibition : The triazine scaffold exhibits CA-III inhibition (IC₅₀ = 18.4 µg/mL) when substituted with free amino and carboxylic acid groups .
- Thermodynamic Stability : MD simulations confirm that methoxy and morpholino groups stabilize the triazine ring via H-bonding with Ser169 and Trp360 residues .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound are compared below with analogous triazine derivatives, focusing on substituents, linkers, aromatic systems, and applications.
Structural Analogues
Key Differences and Implications
Triazine Substituents: The target compound and 4d share 4-methoxy and 6-morpholino groups, which enhance solubility compared to chlorine-substituted triazines (e.g., in ) . Metsulfuron-methyl uses a 4-methoxy-6-methyl substitution, reducing steric hindrance for herbicide activity .
Aromatic/Functional Groups: The bromothiophene-carboxamide in the target compound contrasts with the phenolic group in 4d and the sulfonylurea in herbicides. Bromine increases lipophilicity, which may influence membrane permeability .
Biological Activity :
Q & A
Q. What are the optimal synthetic routes for preparing 4-bromo-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide?
- Methodological Answer : The synthesis involves multi-step reactions:
- Step 1 : Bromination of thiophene-2-carboxamide derivatives using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., acetic acid solvent, 0–5°C) to introduce the bromo substituent .
- Step 2 : Functionalization of the triazine core. The 4-methoxy-6-morpholino-1,3,5-triazine moiety can be synthesized via nucleophilic substitution reactions. For example, reacting 2,4,6-trichlorotriazine with 4-methoxyphenol and morpholine in a stepwise manner under basic conditions (e.g., NaHCO₃) .
- Step 3 : Coupling the thiophene and triazine fragments via a methylene linker. This may involve reductive amination or alkylation reactions using formaldehyde equivalents .
Key Considerations : Monitor reaction progress using TLC and optimize purification via column chromatography (e.g., eluent: dichloromethane/ethyl acetate 9:1) to achieve >95% purity .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substituent positions. For example, the morpholino group’s protons appear as a triplet at δ 2.82–3.40 ppm, while the methoxy group shows a singlet near δ 3.80 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular weight with high-resolution MS. Expected [M+H] for CHBrNOS is 428.02 (calculated error tolerance ±0.001 Da) .
- HPLC : Assess purity using reverse-phase C18 columns with UV detection at 254 nm .
Q. What are the key reactivity patterns of the bromothiophene and triazine moieties in this compound?
- Methodological Answer :
- Bromothiophene : The 4-bromo substituent undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids (e.g., Pd(PPh), NaCO, DME/HO, 80°C) to introduce aryl groups .
- Triazine Core : The morpholino group can be replaced via nucleophilic aromatic substitution (e.g., with amines at 100°C in DMF) to modify pharmacological activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives by varying the triazine substituents (e.g., replacing morpholino with piperazine) or modifying the thiophene ring (e.g., replacing bromine with chlorine) .
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays. For example, measure IC values under standardized ATP concentrations (10 µM) .
- Data Analysis : Use multivariate regression to correlate substituent electronic properties (Hammett σ constants) with inhibitory activity .
Q. What computational methods are suitable for predicting the metabolic stability of this compound?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4). Focus on the triazine and thiophene regions for potential oxidation sites .
- DFT Calculations : Compute HOMO/LUMO energies (e.g., B3LYP/6-31G* level) to predict sites of electrophilic attack during metabolism .
- In Silico Metabolism Tools : Employ software like StarDrop or MetaSite to simulate phase I/II metabolic pathways .
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Control Experiments : Verify assay conditions (e.g., pH, buffer composition) and compound stability under test conditions (e.g., HPLC monitoring for degradation) .
- Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., luciferase reporters) for functional activity .
- Batch Analysis : Compare multiple synthetic batches to rule out impurities affecting activity .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Methodological Answer :
- Process Optimization : Use flow chemistry to control exothermic reactions (e.g., bromination) and reduce dimerization byproducts .
- Catalyst Screening : Test palladium catalysts (e.g., XPhos Pd G3) for coupling steps to minimize undesired cross-talk between reactive sites .
- In-Line Analytics : Implement PAT (process analytical technology) tools like ReactIR to monitor intermediates in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
